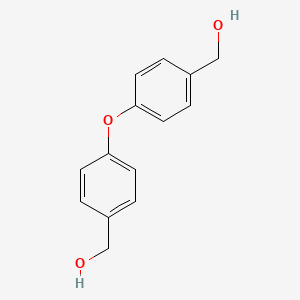
1,4-Pentanediol, (4S)-
Vue d'ensemble
Description
1,4-Pentanediol, (4S)-, also known as (4S)-1,4-Pentanediol, is a chiral diol with the molecular formula C5H12O2. It is a versatile compound used in various industrial applications, particularly in the production of polymers, resins, and plasticizers. Its unique structure and properties make it an important building block in the chemical industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Pentanediol can be synthesized through several methods, including the catalytic hydrogenation of levulinic acid and γ-valerolactone. One common method involves the use of copper chromite as a catalyst under high hydrogen pressure and elevated temperatures . Another method involves the catalytic conversion of furfural using a combination of Amberlyst-15 and Ru-FeOx/AC catalysts .
Industrial Production Methods: Industrial production of 1,4-Pentanediol typically involves the hydrogenation of biomass-derived levulinic acid or its derivatives, such as alkyl levulinate and γ-valerolactone. The process requires high-pressure hydrogenation and the use of metal catalysts to achieve high yields and selectivity .
Analyse Des Réactions Chimiques
1,4-Pentanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: 1,4-Pentanediol can be oxidized to produce 1,4-pentanedione using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 1,4-pentanediol from its corresponding ketone or aldehyde using reducing agents like sodium borohydride or lithium aluminum hydride.
Major products formed from these reactions include 1,4-pentanedione, esters, and ethers, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1,4-Pentanediol involves its ability to undergo various chemical transformations, making it a versatile intermediate in chemical synthesis. Its molecular targets and pathways include the catalytic hydrogenation of carbonyl compounds and the formation of esters and ethers through substitution reactions . The compound’s reactivity is influenced by the presence of functional groups and the specific catalysts used in the reactions.
Comparaison Avec Des Composés Similaires
1,4-Pentanediol can be compared with other similar diols, such as 1,5-pentanediol, 1,2-pentanediol, and 2,4-pentanediol. These compounds share similar chemical properties but differ in their molecular structures and reactivity:
1,5-Pentanediol: Similar to 1,4-Pentanediol but with the hydroxyl groups positioned at the first and fifth carbon atoms.
1,2-Pentanediol: Has hydroxyl groups at the first and second carbon atoms, making it more reactive in certain chemical reactions.
2,4-Pentanediol: Features hydroxyl groups at the second and fourth carbon atoms.
1,4-Pentanediol’s unique position of hydroxyl groups at the first and fourth carbon atoms makes it particularly suitable for specific industrial applications, such as the production of biodegradable polymers and environmentally friendly materials .
Propriétés
Numéro CAS |
24347-57-7 |
|---|---|
Formule moléculaire |
C5H12O2 |
Poids moléculaire |
104.15 g/mol |
Nom IUPAC |
(4S)-pentane-1,4-diol |
InChI |
InChI=1S/C5H12O2/c1-5(7)3-2-4-6/h5-7H,2-4H2,1H3/t5-/m0/s1 |
Clé InChI |
GLOBUAZSRIOKLN-YFKPBYRVSA-N |
SMILES |
CC(CCCO)O |
SMILES isomérique |
C[C@@H](CCCO)O |
SMILES canonique |
CC(CCCO)O |
Point d'ébullition |
202.0 °C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B3188738.png)










![4,5-Dihydro-2h-benzo[g]indazole](/img/structure/B3188822.png)

![[1,1'-Biphenyl]-4,4'-diyldimethanamine](/img/structure/B3188836.png)
